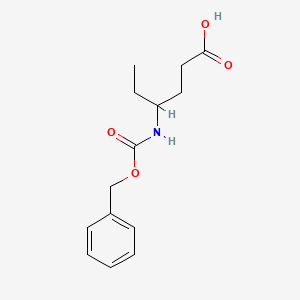

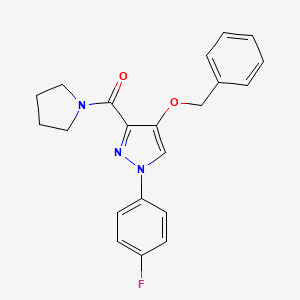

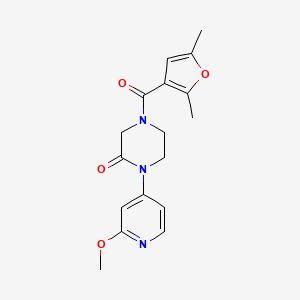

![molecular formula C15H21NO4S2 B2865151 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide CAS No. 2097931-85-4](/img/structure/B2865151.png)

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "MTS acetamide" and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide: may exhibit antioxidant properties similar to other acetyl derivatives . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The compound’s potential to scavenge free radicals and inhibit lipid peroxidation could be explored in developing therapeutic agents.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial activity. This compound could be synthesized and tested against a variety of bacterial and fungal strains to determine its spectrum of activity and potential as a new class of antibiotics .

Wirkmechanismus

Target of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit and replace p-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate in bacterial cells .

Mode of Action

Sulfonamides, in general, work by competing with paba for the active site of dihydropteroate synthetase . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis .

Biochemical Pathways

The biochemical pathways affected by 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide are likely related to folate synthesis. By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolate and tetrahydrofolate . This inhibition disrupts bacterial DNA synthesis and cell division or replication .

Result of Action

The result of the action of 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide is the inhibition of bacterial growth and cell division due to the disruption of DNA synthesis . This makes sulfonamides bacteriostatic rather than bactericidal .

Eigenschaften

IUPAC Name |

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-12(17)13-4-3-5-14(10-13)22(18,19)16-11-15(20-2)6-8-21-9-7-15/h3-5,10,16H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOZFAQMPYMMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)